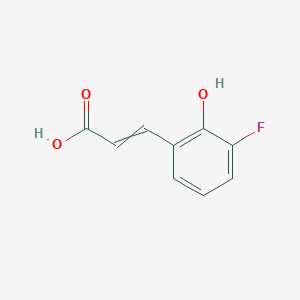
3-Fluoro-2-hydroxycinnamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-2-hydroxycinnamic acid is a derivative of cinnamic acid, characterized by the presence of a fluorine atom at the third position and a hydroxyl group at the second position on the benzene ring. This compound belongs to the class of hydroxycinnamic acids, which are known for their antioxidant, anti-inflammatory, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-hydroxycinnamic acid typically involves the following steps:
Nitration: Starting from o-methylphenol, nitration is carried out to selectively generate 2-methyl-6-nitrophenol.
Hydroxyl Chlorination: The intermediate is then subjected to hydroxyl chlorination to produce 2-chloro-3-nitrotoluene.
Fluorination: Fluorination of 2-chloro-3-nitrotoluene yields 2-fluoro-3-nitrotoluene.
Oxidation: Finally, the methyl group is oxidized to form 2-fluoro-3-nitrobenzoic acid.
Industrial Production Methods: Industrial production methods for hydroxycinnamic acids often involve biotechnological approaches. For example, Escherichia coli can be engineered to produce hydroxycinnamic acids from glucose by introducing specific genes .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Fluoro-2-hydroxycinnamic acid can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Palladium-catalyzed Suzuki-Miyaura coupling is a common method for substitution reactions.
Major Products:
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Various substituted cinnamic acid derivatives
Applications De Recherche Scientifique
3-Fluoro-2-hydroxycinnamic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Fluoro-2-hydroxycinnamic acid involves several pathways:
Antioxidant Activity: It acts as a radical scavenger, neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS).
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: It induces apoptosis in cancer cells by modulating gene expression and inhibiting cell survival pathways.
Comparaison Avec Des Composés Similaires
- Caffeic Acid
- Ferulic Acid
- p-Coumaric Acid
- Chlorogenic Acid
- Sinapic Acid
- Rosmarinic Acid
- Curcumin
Comparison: 3-Fluoro-2-hydroxycinnamic acid is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability compared to other hydroxycinnamic acids. This fluorine substitution can also influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C9H7FO3 |
|---|---|
Poids moléculaire |
182.15 g/mol |
Nom IUPAC |
3-(3-fluoro-2-hydroxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H7FO3/c10-7-3-1-2-6(9(7)13)4-5-8(11)12/h1-5,13H,(H,11,12) |
Clé InChI |
KUWIQNATTRREHU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)O)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-{9H-fluorene-9,9-diylbis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(4,6-dichlorophenol)](/img/structure/B12446859.png)
![4-({[(4-Chlorophenyl)acetyl]carbamothioyl}amino)benzoic acid](/img/structure/B12446863.png)
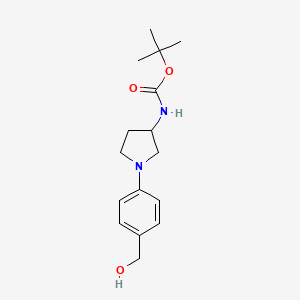
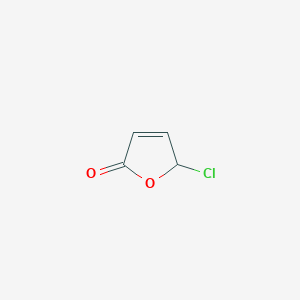
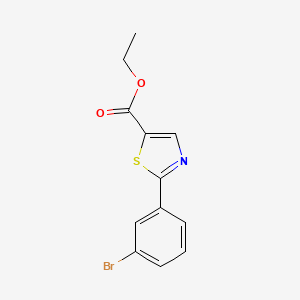
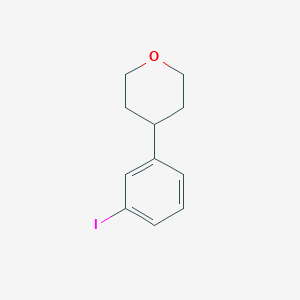
![7-(4-Bromophenyl)-5-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12446924.png)
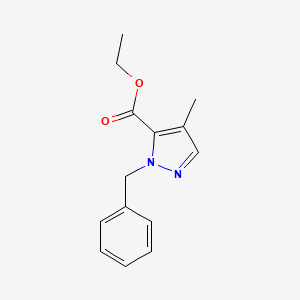

![1-[(E)-{[2-(trifluoromethyl)phenyl]imino}methyl]naphthalen-2-ol](/img/structure/B12446942.png)
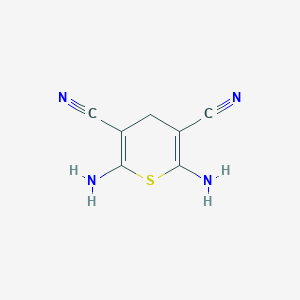
![4-Butylphenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12446949.png)
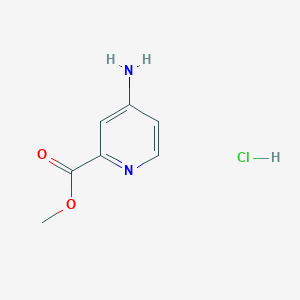
![2,2'-(Quinoxaline-2,3-diyldisulfanediyl)bis[1-(4-bromophenyl)ethanone]](/img/structure/B12446955.png)
